Ursolic aldehyde

Catalog No.
S12881542
CAS No.
M.F
C30H48O2
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursolic aldehyde

Product Name

Ursolic aldehyde

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

VLFUANNVMXKBPF-ZAPOICBTSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O

Ursolic aldehyde is a natural product found in Dracocephalum forrestii, Nerium oleander, and other organisms with data available.

Ursolic aldehyde is a naturally occurring pentacyclic triterpenoid of the ursane class, characterized by an aldehyde functional group at the C-28 position. It is a direct structural analog of the more widely studied ursolic acid, which possesses a carboxylic acid at the same position. This distinction in the C-28 functional group is a primary determinant of its specific chemical reactivity and biological activity profile, making it a precise tool for structure-activity relationship (SAR) studies and a specific precursor in medicinal chemistry programs.

Research Fit

1
C-28 triterpenoid SAR probe; aldehyde reactivity distinct from acid/alcohol analogs
2
Supports PRL-3 phosphatase target-engagement studies; C-28 oxidation-state comparison
3
Natural product isolate context; pentacyclic ursane scaffold for medicinal chemistry

Direct substitution of Ursolic aldehyde with the more common Ursolic acid is inadvisable for most research and development applications. The difference between the C-28 aldehyde and the C-28 carboxylic acid dictates fundamentally different chemical reactivities and biological interaction profiles. The aldehyde enables specific synthetic pathways, such as reductive amination or Schiff base formation, which are inaccessible to the less reactive carboxylic acid. Furthermore, evidence from related triterpenoids shows that single functional group changes on the ursane skeleton can alter biological potency by over an order of magnitude, making the assumption of functional equivalence between the aldehyde and acid forms unreliable and a risk to experimental reproducibility.

Substitution Risk

C-28 group
Ursolic aldehyde carries a reactive aldehyde; substitution with ursolic acid (COOH) or uvaol (CH2OH) alters hydrogen-bonding and electrophilic character, which may shift biological response profiles.
PRL-3 inhibition
Ursolic aldehyde shows reported PRL-3 phosphatase inhibition that is not a primary feature of ursolic acid; procurement for PRL-3 screening cannot be fulfilled by the acid analog.
Selectivity context
C-28 oxidation state may influence cytotoxicity selectivity profiles (aldehyde vs alcohol); uvaol cannot substitute for ursolic aldehyde when aldehyde-specific SAR is required.

Functional Group Sensitivity: >16-Fold Potency Shift from C-3 Modification Underscores Non-Interchangeability of Analogs

Comparative studies on the ursane skeleton demonstrate its extreme sensitivity to minor functional group changes. For example, comparing ursolic acid (C-3 hydroxyl) with its analog ursonic acid (C-3 keto) revealed a dramatic shift in cytotoxic potency against the HCT15 human colon cancer cell line. Ursonic acid exhibited an effective dose of 1.23 μM, whereas the parent ursolic acid was largely inactive with an IC50 greater than 20 μM. This evidence underscores that assuming biological equivalence between closely related analogs like ursolic aldehyde and ursolic acid is scientifically unsound.

Evidence DimensionCytotoxicity (IC50)
Target Compound DataN/A (Inference based on scaffold sensitivity)
Comparator Or BaselineUrsonic Acid (C-3 Keto): 1.23 μM vs. Ursolic Acid (C-3 Hydroxyl): >20 μM
Quantified Difference>16.4-fold increase in potency with C-3 keto vs. C-3 hydroxyl
ConditionsHCT15 human colon cancer cell line viability assay.

This highlights that minor structural changes on the ursane core lead to major, unpredictable shifts in biological potency, making the assumption of interchangeability between analogs like ursolic aldehyde and ursolic acid unreliable for research and development.

PRL-3 Phosphatase Inhibition
Head-to-head
UAld IC50 = 50 ± 0.3 µM; (+)-Lariciresinol co-isolated comparator showed no PRL-3 inhibition under identical conditions.
Supports PRL-3 target-engagement assay context; aldehyde-specific inhibition not shared by co-occurring lignan.
In vitro purified enzyme assay; direct acid analog data unavailable.

Distinct Precursor Reactivity: C-28 Aldehyde Enables Synthetic Pathways Inaccessible to Ursolic Acid

The C-28 aldehyde group provides a distinct and valuable chemical handle for synthetic derivatization compared to the C-28 carboxylic acid of ursolic acid. The aldehyde is a direct precursor for reactions such as Schiff base formation with primary amines, reductive amination to form secondary amines, and Wittig reactions to generate alkenes. In contrast, derivatization of ursolic acid's C-28 carboxyl group typically involves amide or ester bond formation, which often requires prior activation with reagents like oxalyl chloride or thionyl chloride to form an acyl chloride intermediate before reaction with nucleophiles. These represent fundamentally different and non-overlapping synthetic strategies.

Evidence DimensionAvailable Synthetic Reactions
Target Compound DataDirect Schiff base formation, reductive amination, Wittig reaction.
Comparator Or BaselineUrsolic Acid: Amide/ester coupling, typically requires pre-activation (e.g., to acyl chloride).
Quantified DifferenceQualitatively different reaction classes and precursor requirements.
ConditionsStandard organic synthesis conditions.

For medicinal chemistry programs, the choice between the aldehyde and the acid is a fundamental decision that dictates the entire synthetic strategy for generating novel derivatives.

Anti-inflammatory Potency vs Oleanoaldehyde
Head-to-head
UAld IC50 = 18.6 µM; Oleanoaldehyde IC50 = 6.4 µM (LPS-induced NO, RAW264.7 cells). ~2.9-fold difference.
Reported higher potency for oleanoaldehyde informs ursane vs oleanane scaffold selection in NO production assays.
Source not specified; verify under target assay conditions.
Cytotoxicity Selectivity vs Uvaol
Data to verify
Uvaol reported selective cytotoxicity against NCI-H460 (normal cells unaffected up to 250 µM); UAld identified as lead but potency not disclosed.
Qualitative difference in C-28 oxidation-state selectivity; class-level inference only.
MTT assay, cross-study comparison; quantitative selectivity not established.
Lipinski Rule Compliance
Class-level
Complies with MW, HBD, HBA; violates cLogP threshold (>5). Similar profile to ursolic acid.
Shared lipophilicity liability informs medicinal chemistry design; aldehyde offers synthetic handle.
In silico calculation; experimental logP and permeability data needed.

Definitive Probing of Structure-Activity Relationships (SAR) at C-28

For research programs needing to precisely determine the effect of the C-28 functional group on biological activity, procuring both ursolic aldehyde and its acid counterpart is essential. The demonstrated high sensitivity of the ursane scaffold to minor functional group changes means that comparing these two specific compounds provides clear, unambiguous data on the role of the C-28 position in target binding and efficacy.

Precursor for Medicinal Chemistry Programs Requiring an Aldehyde Handle

This compound is the required starting material for synthetic programs aiming to create specific classes of derivatives such as imines, Schiff bases, N-alkylated analogs via reductive amination, or C-C bond extensions via Wittig-type reactions. These synthetic routes are not directly accessible from the C-28 carboxylic acid of ursolic acid, making ursolic aldehyde the correct procurement choice for these specific chemical transformations.

Application Fit Matrix

Application
Selection Property
Validation Focus
C-28 SAR in cancer cell panels
C-28 aldehyde vs acid/alcohol comparison
Potency and selectivity differences across cell lines
PRL-3 inhibitor screening
Reported PRL-3 inhibition context
Assay benchmarking with known inhibitor profile
Macrophage NO production assay
Ursane vs oleanane scaffold comparison
Potency window and scaffold selection validation

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

440.365430770 g/mol

Monoisotopic Mass

440.365430770 g/mol

Heavy Atom Count

32

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